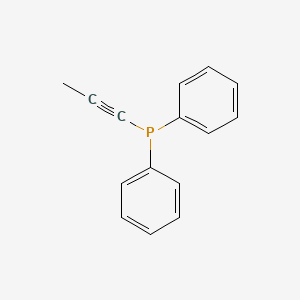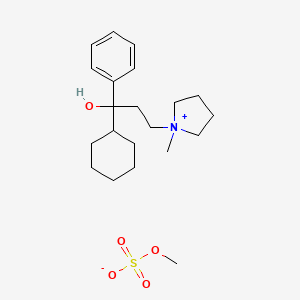
Tricyclamol methosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclamol methosulfate is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. This compound has been used in various medical applications, particularly for its ability to inhibit the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclamol methosulfate can be synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compoundThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for efficiency and yield. The process includes the use of reactors, distillation units, and purification systems to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Tricyclamol methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon and conditions such as elevated temperatures and pressures are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Tricyclamol methosulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has been used to treat conditions involving smooth muscle spasms, such as peptic ulcers and gastrointestinal disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Tricyclamol methosulfate exerts its effects by blocking the superior cervical ganglion and reducing the motility of the stomach and duodenum. This action is primarily due to its ability to inhibit the spasmogenic effects of acetylcholine and other similar compounds. The molecular targets include muscarinic receptors, which play a crucial role in smooth muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Procyclidine: Another quaternary ammonium compound with anticholinergic properties.
Hyoscyamine: A tropane alkaloid with similar spasmolytic effects.
Atropine: A well-known anticholinergic agent used for various medical applications
Uniqueness
Tricyclamol methosulfate is unique in its specific action on smooth muscle and its ability to inhibit a wide range of spasmogenic agents. Its effectiveness in reducing gastrointestinal motility and controlling pain associated with peptic ulcers sets it apart from other similar compounds .
Properties
CAS No. |
6138-33-6 |
|---|---|
Molecular Formula |
C21H35NO5S |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;methyl sulfate |
InChI |
InChI=1S/C20H32NO.CH4O4S/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;1-5-6(2,3)4/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
SOWZZZARRXSFKR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


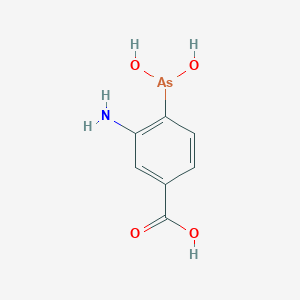
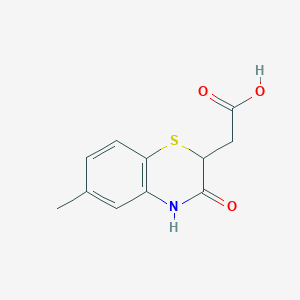

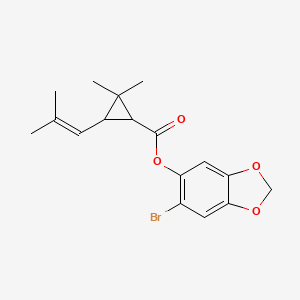
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
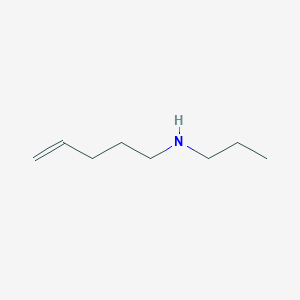
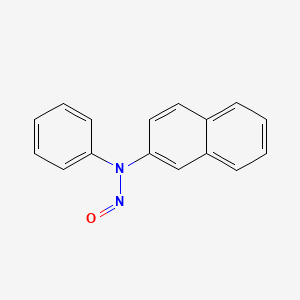
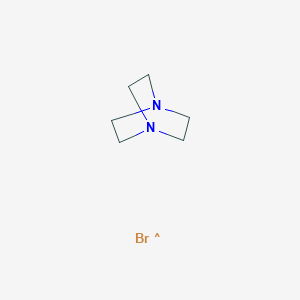
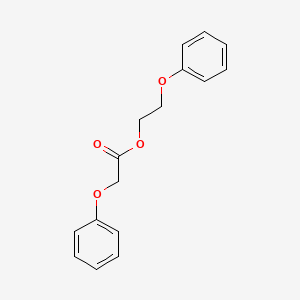
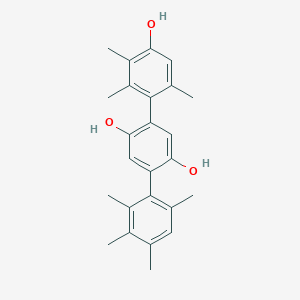
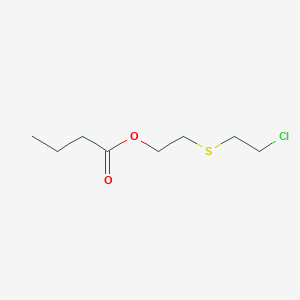

![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
